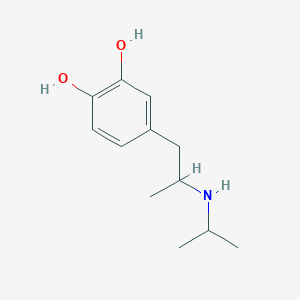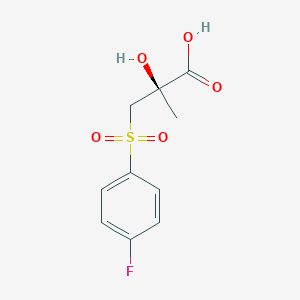
(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid, also known as (R)-MHFPA, is a compound composed of a chiral center, a methyl group, a hydroxy group, a sulfonyl group, and a phenyl ring with a fluorine substituent. It is a chiral compound, meaning that it has two optical isomers, (S)-MHFPA and (R)-MHFPA. This compound has been studied for its potential applications in the fields of science, medicine, and industry.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.
Starting Materials
4-Fluorobenzenesulfonyl chloride, 2-Methyl-3-hydroxypropanoic acid, Triethylamine, Dichloromethane, Sodium bicarbonate, Ethyl acetate, Sodium hydroxide, Wate
Reaction
Step 1: 4-Fluorobenzenesulfonyl chloride is reacted with triethylamine in dichloromethane to form the corresponding sulfonamide intermediate., Step 2: The sulfonamide intermediate is then reacted with 2-methyl-3-hydroxypropanoic acid in dichloromethane with the addition of sodium bicarbonate as a base to form the target compound., Step 3: The crude product is purified by extraction with ethyl acetate and washed with sodium hydroxide solution and water to obtain the final product.
科学研究应用
(R)-MHFPA has been studied for its potential applications in the fields of science, medicine, and industry. In the field of science, (R)-MHFPA has been studied for its potential as a chiral catalyst in asymmetric synthesis reactions. In the field of medicine, (R)-MHFPA has been studied for its potential as a chiral drug. In the field of industry, (R)-MHFPA has been studied for its potential as a chiral intermediate in the synthesis of pharmaceuticals and other chemicals.
作用机制
The mechanism of action of (R)-MHFPA is not yet fully understood. However, it is believed that (R)-MHFPA acts as a chiral catalyst in asymmetric synthesis reactions by forming a complex with a prochiral substrate and then inducing the preferential formation of one of the two possible enantiomers of the product. In the case of pharmaceuticals, (R)-MHFPA may interact with specific receptors in the body to produce a desired effect.
生化和生理效应
The biochemical and physiological effects of (R)-MHFPA are not yet fully understood. However, it is believed that (R)-MHFPA may interact with specific receptors in the body to produce a desired effect, depending on the application. For example, (R)-MHFPA may be used as a chiral drug to produce a therapeutic effect.
实验室实验的优点和局限性
The advantages of using (R)-MHFPA in laboratory experiments include its high yield and its chiral properties. Additionally, (R)-MHFPA is relatively inexpensive and readily available. The main limitation of using (R)-MHFPA in laboratory experiments is that the mechanism of action is not yet fully understood.
未来方向
Future research on (R)-MHFPA could focus on further elucidating its mechanism of action, exploring its potential applications in the fields of science, medicine, and industry, and optimizing its synthesis methods. Additionally, further research could be conducted to explore the biochemical and physiological effects of (R)-MHFPA. Finally, further research could be conducted to identify potential new uses for (R)-MHFPA in laboratory experiments.
属性
IUPAC Name |
(2R)-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXJLPDNNPNIRF-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-2-hydroxy-3-(4-fluorophenylsulfonyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
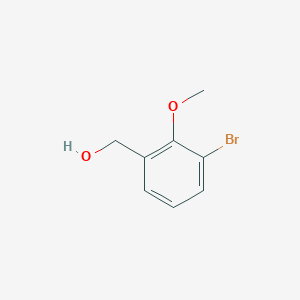
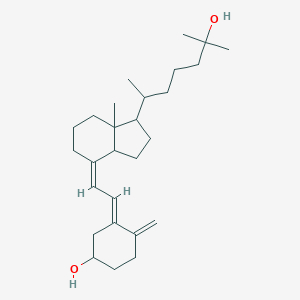
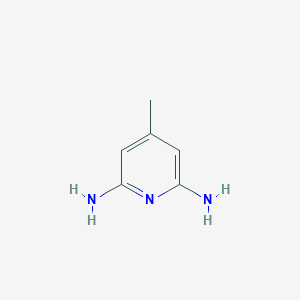
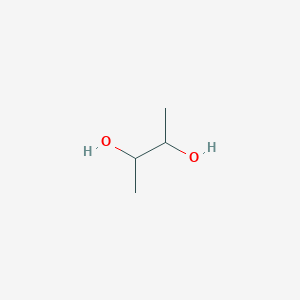
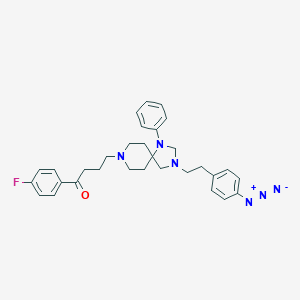
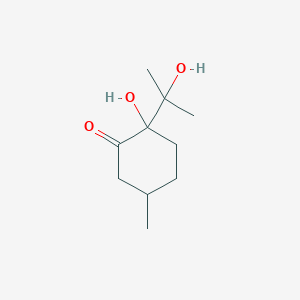
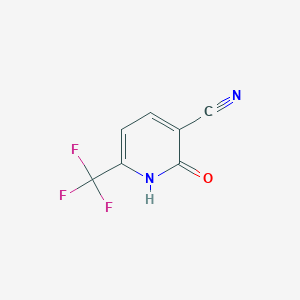
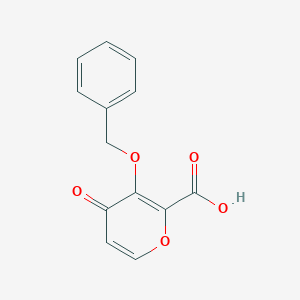
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)


